3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound often utilized in scientific research due to its unique chemical structure and reactivity. It is notable for its fused triazole and pyrrole rings, which impart distinct properties, making it valuable in various fields such as chemistry, biology, and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and pyrrole moieties have been known to exhibit a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to undergo c–h bond functionalization . This process involves the interaction of the compound with its targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit antitumor activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, a series of condensation reactions are initiated to form the pyrrole ring.
Triazole Synthesis: The triazole ring is introduced via a cyclization reaction involving azide and alkyne precursors.
Combining Pyrrole and Triazole Rings: The combined structure is obtained through coupling reactions under specific conditions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination is typically achieved using reagents like thionyl chloride, while trifluoromethylation can be done using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production may involve scalable synthesis techniques, including continuous flow chemistry and the use of automated reactors to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Depending on the reaction conditions, the primary products include substituted pyridines, N-oxide derivatives, and fully hydrogenated compounds.
Scientific Research Applications
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is used in a variety of scientific research fields:
Chemistry
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of novel polymers and advanced materials.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for potential enzyme inhibition, affecting biological pathways.
Medicine
Drug Discovery: Studied for its potential as a pharmacophore in new drug candidates.
Industry
Agrichemicals: Explored as a precursor in the development of new pesticides and herbicides.
Dye Production: Used in the synthesis of specialized dyes and pigments.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties. Similar compounds include:
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-methylpyridine: Lacks the trifluoromethyl group, resulting in different reactivity and application.
2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine: Similar structure without the chlorine atom, affecting its chemical behavior and uses.
Properties
IUPAC Name |
3-chloro-2-(3-pyrrol-1-yl-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5/c13-9-5-8(12(14,15)16)6-17-10(9)21-7-18-11(19-21)20-3-1-2-4-20/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDMTQMVRQREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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